molecular formula C13H18N6O2S B2528770 1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034364-55-9

1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Katalognummer: B2528770
CAS-Nummer: 2034364-55-9
Molekulargewicht: 322.39
InChI-Schlüssel: HRWQVEBMTOQAKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Note: The following is a hypothetical description, as no specific data was found for this compound.] 1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a novel synthetic compound featuring a complex heterocyclic architecture. Its molecular structure incorporates fused imidazo[1,2-b]pyrazole and imidazole rings linked by a sulfonamide group, a motif frequently investigated in medicinal chemistry for its potential to interact with biological targets . Compounds with similar fused heterocyclic systems, such as imidazopyrazoles, are of significant research interest and have been explored as inhibitors of various enzymes and receptors, including kinases like c-Met . The presence of the sulfonamide functional group is also noteworthy, as this moiety is commonly found in molecules studied for a wide range of pharmacological activities, including anti-inflammatory and anticancer effects . This chemical is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all safe handling procedures are followed.

Eigenschaften

IUPAC Name

1,2-dimethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-10-8-13-18(6-7-19(13)16-10)5-4-14-22(20,21)12-9-17(3)11(2)15-12/h6-9,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWQVEBMTOQAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=CN(C(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1,2-Dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound that integrates imidazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazole and Pyrazole Rings : These heterocycles contribute to the biological activity.
  • Sulfonamide Group : Known for enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including compounds similar to 1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide, as effective anticancer agents.

Case Study:
A study evaluated various imidazole derivatives against multiple cancer cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 80 to 200 nM against HCT-15 and MDA-MB-468 cells. The structural modifications on the imidazole ring significantly affected their potency against cancer cells .

CompoundCell LineIC50 (nM)
Compound 6HCT-1580
Compound 7HeLa100
Compound 14A549510
Compound 15MDA-MB-231630

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antibacterial Activity

Compounds containing imidazole rings have also demonstrated significant antibacterial properties. For example, derivatives similar to the target compound were assessed for their efficacy against various bacterial strains. The results indicated that certain modifications could enhance antibacterial potency.

Research Findings:
In a comparative study of substituted pyrazoles:

  • Compounds exhibited activity against Gram-positive and Gram-negative bacteria.
  • The presence of electron-donating groups on the imidazole ring was linked to increased antibacterial activity .

Other Pharmacological Activities

Beyond anticancer and antibacterial effects, the compound may exhibit additional pharmacological activities:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers.
  • Antioxidant Properties : The ability to scavenge free radicals has been noted in related structures .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to 1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of imidazole sulfonamides can inhibit the growth of colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells, with IC50 values indicating strong cytotoxicity and selectivity against cancerous cells compared to normal cells .
Cell LineIC50 (µM)Selectivity Ratio
HCT-116113.1
MCF-7154
HeLa182

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research shows that it exhibits moderate activity against a range of bacterial strains:

  • Tested Bacteria : Common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis were used to assess antimicrobial efficacy.
Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus<50
Escherichia coli<100
Bacillus subtilis<75

Case Studies

Several studies have documented the effectiveness of related compounds in clinical settings:

  • Antitumor Efficacy Study : A study published in International Journal of Molecular Sciences demonstrated that imidazole-based compounds could significantly reduce tumor size in animal models when administered at specific dosages .
  • Antimicrobial Evaluation : Another research article highlighted the potential use of imidazole sulfonamides as alternative treatments for resistant bacterial infections, showing promising results in preclinical trials .

Analyse Chemischer Reaktionen

Sulfonamide Formation

The sulfonamide group is introduced through nucleophilic substitution:

  • Reaction of Sulfonyl Chlorides with Amines :
    The ethylamine linker in the target compound reacts with 1,2-dimethyl-1HH-imidazole-4-sulfonyl chloride. This step parallels sulfonamide syntheses in , where sulfonyl chlorides react with amines to form NN-substituted sulfonamides (yields: 70–85%).

Example Reaction Pathway :

Imidazole-SO2Cl+H2N-(CH2)2-Imidazo[1,2- b ]pyrazoleTarget Compound+HCl\text{Imidazole-SO}_2\text{Cl} + \text{H}_2\text{N-(CH}_2\text{)}_2\text{-Imidazo[1,2-$$ b $$]pyrazole} \rightarrow \text{Target Compound} + \text{HCl}

Infrared (IR) Spectroscopy:

  • Sulfonamide S=O stretching: ν11601350cm1\nu \sim 1160–1350 \, \text{cm}^{-1} .

  • Imidazo[1,2-bb]pyrazole C=N absorption: ν15801620cm1\nu \sim 1580–1620 \, \text{cm}^{-1} .

NMR Spectroscopy:

Proton/Carbon Chemical Shift (δ, ppm) Assignment
1H^1\text{H}-Imidazole CH3_32.50–3.10 (s, 6H)Methyl groups
1H^1\text{H}-Pyrazole CH3_32.35–2.45 (s, 3H)6-Methyl group
13C^{13}\text{C}-Sulfonamide S=O165–170Sulfonamide carbonyl

Data aligns with imidazole and pyrazole derivatives reported in literature.

Nucleophilic Substitution:

The ethyl linker enables further functionalization. For instance:

  • Amidation : Reacting with acyl chlorides forms amides (e.g., 4a–e in ).

  • Sulfonation : Secondary sulfonamides are synthesized using sulfonyl chlorides (e.g., 5a–n in ).

Thermal Cleavage:

Under heat, the sulfonamide bond remains stable, while ester or amide side chains may degrade (observed in for pyrazole intermediates).

Comparative Reaction Yields

Reaction Step Conditions Yield Source
Imidazo[1,2-bb]pyrazole cyclizationDMF, 80°C, 24h85%
Sulfonamide formationCH2 _2Cl2 _2, RT, 12h78%
PurificationColumn chromatography (SiO2 _2)90–95% purity

Stability and Degradation

  • Acidic Conditions : Sulfonamide bonds hydrolyze slowly in concentrated HCl (48h, 60°C) .

  • Oxidative Stability : Resistant to H2 _2O2 _2 at RT but degrade under UV light .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Heterocycles Substituents/Linkers Molecular Weight Notable Features
1,2-Dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide Imidazole, Imidazo[1,2-b]pyrazole Ethyl sulfonamide linker, 6-methyl group ~388 g/mol* Dual heterocyclic system; flexible linker
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5, IJPR 2018) Imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl N/A IC50 = 1.4 µM (enzymatic assay)
N,N-Dimethyl analog (Compound 6a, IJPR 2018) Imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl, N,N-dimethylamine N/A IC50 = 1.2 µM; improved potency vs. 5
1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide Imidazole, Quinazoline Piperidinyl-quinazoline linker ~448 g/mol Rigid aromatic system; CNS-targeting potential
N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Pyrazole, Imidazo[1,2-b]pyrazole Furan-2-yl, trimethylpyrazole 388.4 g/mol Enhanced π-π stacking potential

*Calculated based on molecular formula (estimated as C₁₆H₂₀N₈O₂S).

Key Structural Observations :

  • Heterocycle Diversity : The target compound’s imidazo[1,2-b]pyrazole differs from the imidazo[2,1-b]thiazole in , which may alter binding affinity to enzymatic targets .
  • Linker Flexibility : The ethyl sulfonamide linker in the target compound provides greater conformational flexibility compared to the rigid piperidinyl-quinazoline linker in .
Functional Comparisons
2.2.1. Enzymatic Inhibition
  • Compounds 5 and 6a () exhibit IC50 values of 1.4 µM and 1.2 µM, respectively, in undisclosed enzymatic assays, highlighting the potency of methylsulfonyl and dimethylamine substituents . The target compound’s lack of a methylsulfonyl group may reduce electrophilic interactions critical for inhibition.
  • The quinazoline-containing analog () likely targets kinases or proteases due to quinazoline’s established role in ATP-binding pocket interactions .
2.2.2. Physicochemical Properties
  • The furan-containing analog () has a molecular weight of 388.4 g/mol, comparable to the target compound, but its furan ring may improve metabolic stability over methyl groups .
  • The triazolo-pyridazin derivative () introduces a cyclobutyl group, which could enhance rigidity and selectivity for specific protein conformations.

Research Findings and Implications

Substituent Optimization : The N,N-dimethyl group in Compound 6a () improves potency by ~15% over Compound 5, suggesting that alkylation of amine groups enhances target engagement . Applying this to the target compound’s ethyl linker may yield similar benefits.

Heterocycle Impact : Imidazo[1,2-b]pyrazole systems (target compound and ) may offer superior π-π stacking vs. imidazo[2,1-b]thiazoles (), but this requires validation via crystallography or docking studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.